N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide
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Overview
Description
N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a synthetic organic compound that has drawn interest in scientific research due to its potential applications across various fields. Its structure features a combination of a benzofuran carboxamide group with pyrazolopyrimidine and phenylpiperazine moieties, which may contribute to its unique pharmacological properties.
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This compound has been shown to have moderate inhibitory activities against AChE .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition is achieved through a mixed-type inhibitor mechanism, involving both competitive and non-competitive inhibition . The compound’s interaction with AChE has been confirmed through molecular docking studies .
Biochemical Pathways
The inhibition of AChE leads to an increase in the level of acetylcholine, a neurotransmitter that plays an important role in learning and memory . This is particularly relevant in the context of Alzheimer’s disease (AD), where a deficiency in acetylcholine is believed to contribute to memory and cognitive impairment .
Result of Action
The inhibition of AChE by this compound results in an increased level of acetylcholine in the brain . This can help to alleviate the symptoms of diseases like AD, where there is a deficiency in acetylcholine .
Biochemical Analysis
Biochemical Properties
This compound has been shown to interact with acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine in the brain . It acts as an inhibitor of AChE, potentially making it useful in the treatment of conditions such as Alzheimer’s disease, where there is a deficiency of acetylcholine .
Cellular Effects
In cellular models, N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1-benzofuran-2-carboxamide has been shown to inhibit the activity of AChE, leading to an increase in acetylcholine levels . This can influence various cellular processes, including cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the active site of AChE, inhibiting its activity . This prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the brain .
Temporal Effects in Laboratory Settings
The effects of N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1-benzofuran-2-carboxamide on AChE activity have been studied over time in laboratory settings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide can involve multiple steps:
Formation of Pyrazolopyrimidine Moiety: : A typical route might involve the cyclization of an appropriate hydrazine derivative with a diketone or enone to form the pyrazolopyrimidine core.
Coupling with Phenylpiperazine: : The pyrazolopyrimidine intermediate can be further reacted with phenylpiperazine through a nucleophilic substitution or amide coupling reaction.
Attachment of Benzofuran Carboxamide: : Finally, the intermediate is coupled with a benzofuran-2-carboxylic acid derivative under amide formation conditions, often using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-dicyclohexylcarbodiimide).
Industrial Production Methods: While the exact industrial methods are proprietary, large-scale production would likely involve optimizing the above synthetic steps, focusing on reaction yield, purity, and cost-efficiency. Automation and continuous flow reactors might be utilized to streamline the process and improve consistency.
Chemical Reactions Analysis
Types of Reactions: N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions:
Oxidation: : This compound may undergo oxidation reactions, particularly at the piperazine and benzofuran moieties.
Reduction: : Reduction reactions might target the pyrazolopyrimidine or carboxamide groups.
Substitution: : Nucleophilic or electrophilic substitutions can modify the phenyl rings or other aromatic components.
Oxidation: : Reagents like potassium permanganate or PCC (pyridinium chlorochromate) under acidic conditions.
Reduction: : Hydrogenation using catalysts such as palladium on carbon.
Substitution: : Electrophilic aromatic substitution often involves reagents like halogens or sulfonic acids.
Major Products: Depending on the specific reaction, major products can include hydroxylated, alkylated, or otherwise modified versions of the original compound.
Scientific Research Applications
Chemistry:
Synthetic Organic Chemistry: : Used as a building block for more complex molecules, serving as a scaffold for further functionalization.
Drug Development: : Explored as a potential therapeutic agent, especially in neuropharmacology due to its structural similarity to known psychoactive compounds.
Pharmacological Research: : Studied for its interactions with various biological targets, including receptors and enzymes.
Material Science: : Its unique structural properties may be investigated for use in advanced materials or nanotechnology.
Comparison with Similar Compounds
Uniqueness: N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide stands out due to the specific arrangement of its structural components, leading to potentially unique pharmacokinetic and pharmacodynamic properties.
Similar Compounds:N-(4-(4-phenylpiperazin-1-yl)butyl)benzofuran-2-carboxamide: : Similar core structure but different in the alkyl chain length.
Pyrazolopyrimidine derivatives: : Varying substituents on the pyrazolopyrimidine ring affecting their biological activity.
Phenylpiperazine derivatives: : Commonly studied in neuropharmacology for their effects on the central nervous system.
Properties
IUPAC Name |
N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N7O2/c34-26(23-16-19-6-4-5-9-22(19)35-23)27-10-11-33-25-21(17-30-33)24(28-18-29-25)32-14-12-31(13-15-32)20-7-2-1-3-8-20/h1-9,16-18H,10-15H2,(H,27,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVDAKYJFHUWEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=CC6=CC=CC=C6O5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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